
Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphate ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by phosphorylation. The reaction conditions often require the use of protecting groups such as benzyl groups to prevent unwanted side reactions. The phosphorylation step can be achieved using reagents like phosphorus oxychloride or phosphoric acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phosphate ester can participate in nucleophilic substitution reactions, leading to the formation of different phosphate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols. Substitution reactions can lead to various phosphate esters with different functional groups .
Wissenschaftliche Forschungsanwendungen
Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products
Wirkmechanismus
The mechanism of action of Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: This compound shares structural similarities with Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate, particularly in the presence of benzyl protecting groups.
Dibenzyl [(2R,3S,4S,5R)-5-{[(3-chlorophenyl)amino]methyl}-3,4-dihydroxyoxolan-2-yl]methyl phosphate:
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and the phosphate ester linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and biochemical research .
Eigenschaften
Molekularformel |
C20H23O9P |
|---|---|
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
dibenzyl [(2R,3S,4S,5R)-3,4,5-trihydroxy-6-oxooxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H23O9P/c21-17-16(29-20(24)19(23)18(17)22)13-28-30(25,26-11-14-7-3-1-4-8-14)27-12-15-9-5-2-6-10-15/h1-10,16-19,21-23H,11-13H2/t16-,17-,18+,19-/m1/s1 |
InChI-Schlüssel |
NZUOGWBFPCWXAW-AKHDSKFASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COP(=O)(OC[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)O)O)O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2C(C(C(C(=O)O2)O)O)O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


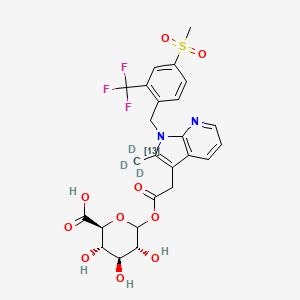
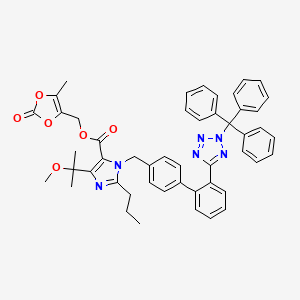
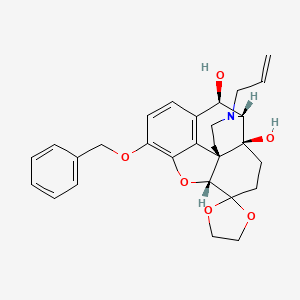
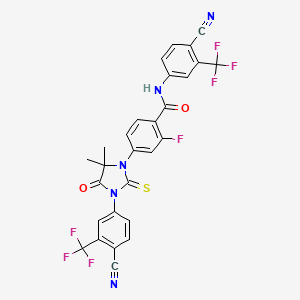
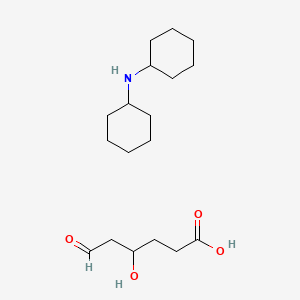


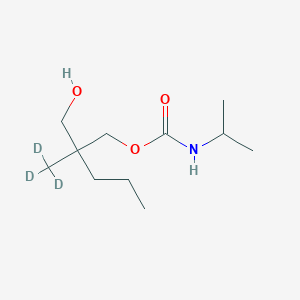
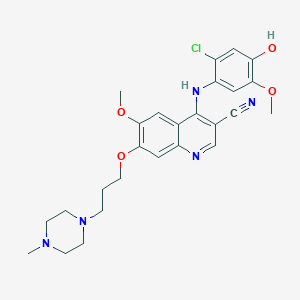
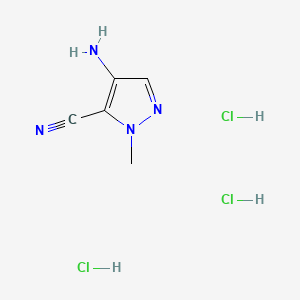
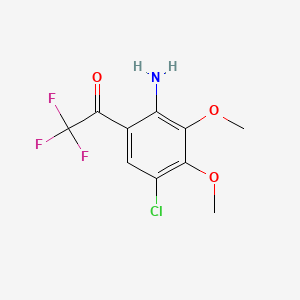
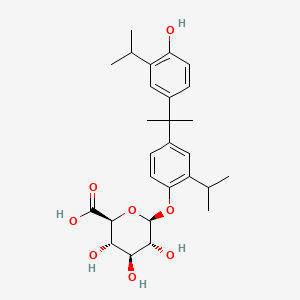
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)
